molecular formula C13H18N2O B8384525 4-(1-Aminoethyl)-1-benzylpyrrolidin-2-one

4-(1-Aminoethyl)-1-benzylpyrrolidin-2-one

Cat. No. B8384525
M. Wt: 218.29 g/mol
InChI Key: RBRVCTUMEAJWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05281612

Procedure details

1-Benzyl-4-(1-hydroxyiminoethyl)-2-oxopyrrolidine (16.81 g, 0.072 mole), was hydrogenated in saturated methanolic ammonia (200 mL) at 50 psi and 25° with Raney nickel (5 g) for 23 hours. Additional Raney nickel (5 g) was added and hydrogenation continued for three hours. The reaction was Celite filtered and the solvent was removed under reduced pressure to give 4-(1-aminoethyl)-1-benzyl-2-oxopyrrolidine (14.4 g, 91%) as a brown oil which solidified on standing to a brown solid.
Name
1-Benzyl-4-(1-hydroxyiminoethyl)-2-oxopyrrolidine
Quantity
16.81 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH:11]([C:13](=[N:15]O)[CH3:14])[CH2:10][C:9]1=[O:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>N.[Ni]>[NH2:15][CH:13]([CH:11]1[CH2:12][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:9](=[O:17])[CH2:10]1)[CH3:14]

Inputs

Step One
Name
1-Benzyl-4-(1-hydroxyiminoethyl)-2-oxopyrrolidine
Quantity
16.81 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CC(C1)C(C)=NO)=O
Name
Quantity
200 mL
Type
solvent
Smiles
N
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC(C)C1CC(N(C1)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.